molecular formula C15H10N6OS B5702853 N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B5702853
M. Wt: 322.3 g/mol
InChI Key: OSJZDHXBUWNWBQ-UHFFFAOYSA-N
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Description

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide is a complex organic compound that features a benzothiazole ring fused with a tetrazole ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide typically involves the use of hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) as mediators . The reaction is carried out in dimethyl formamide as a solvent under relatively mild conditions . The process yields high purity compounds, which are then characterized using various spectroscopic techniques such as FTIR, 1H-NMR, 13C-NMR, and HRMS .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity while maintaining cost-effectiveness and safety.

Chemical Reactions Analysis

Types of Reactions

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Common substitution reactions include nucleophilic substitution, where nucleophiles replace leaving groups in the compound.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by targeting essential enzymes in the bacterial cell wall synthesis pathway . In cancer research, it may interfere with cell division and induce apoptosis in cancer cells by modulating signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-3-(1H-tetrazol-1-yl)benzamide stands out due to its unique combination of benzothiazole and tetrazole rings, which confer distinct biological activities and chemical properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N6OS/c22-14(18-15-17-12-6-1-2-7-13(12)23-15)10-4-3-5-11(8-10)21-9-16-19-20-21/h1-9H,(H,17,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSJZDHXBUWNWBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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